1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol
Brand Name: Vulcanchem
CAS No.: 26326-70-5
VCID: VC8260254
InChI: InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2
SMILES: C1C2C(C(C1C3=CC=CC=C23)O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol

CAS No.: 26326-70-5

Cat. No.: VC8260254

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol - 26326-70-5

Specification

CAS No. 26326-70-5
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol
Standard InChI InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2
Standard InChI Key KKBAQAHAWLUGNK-UHFFFAOYSA-N
SMILES C1C2C(C(C1C3=CC=CC=C23)O)O
Canonical SMILES C1C2C(C(C1C3=CC=CC=C23)O)O

Introduction

Chemical Identity and Nomenclature

The compound is a polycyclic diol with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its IUPAC name, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol, reflects its bicyclic structure, which combines a naphthalene-derived framework with a methano bridge and hydroxyl groups at positions 2 and 3. Synonyms include 1,4-Methanonaphthalene-2,3-diol and tricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-9,10-diol .

Synthesis and Production

Catalytic Dihydroxylation

The primary synthesis route involves osmium(VIII) oxide (OsO₄)-catalyzed dihydroxylation of 1,4-dihydro-1,4-methanonaphthalene. The reaction employs 4-methylmorpholine N-oxide (NMO) as a co-oxidant in a mixed solvent system of acetone and tert-butyl alcohol, achieving a yield of 89% after 60 hours . This method, reported by Brooks et al. (2004), is favored for its high stereoselectivity and scalability .

Chemoenzymatic Approaches

Alternative routes utilize bacterial metabolites for enantioselective synthesis. Pseudomonas putida ML2 catalyzes the cis-dihydroxylation of naphthalene derivatives, yielding enantiopure intermediates that are hydrogenated to the target compound . This method highlights the compound’s role in asymmetric synthesis for pharmaceutical applications .

Structural Characteristics

Crystallography

X-ray diffraction reveals an orthorhombic crystal system (space group Pbca) with unit cell parameters a = 10.240 Å, b = 6.237 Å, and c = 27.503 Å . The structure features an intramolecular O–H···O hydrogen bond forming an S(5) ring motif, which stabilizes the bicyclic framework . Intermolecular hydrogen bonds further assemble molecules into centrosymmetric dimers and extended chains along the a-axis .

Stereochemistry

The compound exhibits four stereocenters, with the (1R,2R,3S,4S)-rel configuration being the most prevalent in synthetic batches . Enantiomers such as (2S,3S)- and (2R,3R)-forms have been isolated, demonstrating its utility in chiral synthesis .

Physical and Chemical Properties

PropertyValueSource
Melting Point73 °C
Boiling Point318.0 ± 42.0 °C (predicted)
Density1.366 ± 0.06 g/cm³ (predicted)
pKa13.80 ± 0.40 (predicted)
SolubilitySoluble in acetone, ethanol

The compound’s low water solubility and moderate polarity make it suitable for organic synthesis under anhydrous conditions .

Applications in Pharmaceutical Synthesis

Varenicline Intermediate

This diol is a key intermediate in synthesizing varenicline (Chantix®), a nicotinic acetylcholine receptor partial agonist used for smoking cessation . The hydroxyl groups serve as handles for subsequent oxidation and amine functionalization .

Enantioselective Catalysis

Its rigid bicyclic structure facilitates asymmetric induction in catalytic processes. For example, chemoenzymatic routes leverage its stereocenters to produce enantiopure epoxides and amino alcohols .

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